REACTION_CXSMILES
|
[CH:1]([Li])=[CH2:2].[O:4]1[CH2:9][CH2:8][CH:7]=[CH:6][C:5]1=[O:10]>O1CCCC1.C1(C)C=CC=CC=1>[CH:1]([CH:7]1[CH2:8][CH2:9][O:4][C:5](=[O:10])[CH2:6]1)=[CH2:2]
|
Name
|
|
Quantity
|
19.6 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
21 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
cuprous cyanide
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Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
5,6-dihydro-2H-pyran-2-one
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Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
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O1C(C=CCC1)=O
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Type
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CUSTOM
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Details
|
The reaction mixture is stirred at -78° for 30 min and at -20° for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to evaporate tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
The resulting pale yellow suspension is diluted with 21 ml ether
|
Type
|
TEMPERATURE
|
Details
|
cooled to -78°
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is then warmed to 0° for 2 min
|
Duration
|
2 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting gray suspension is cooled to -78°
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by the addition of saturated aqueous ammonium chloride
|
Type
|
STIRRING
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Details
|
stirred for 1 h at room temperature
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Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The insoluble salts are filtered off
|
Type
|
WASH
|
Details
|
washed with water (1×20 ml) and ether (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ether (2×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic extracts are dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
is purified by flash chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1CC(OCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |